3-Isothiocyanato-2,2,3-trimethylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isothiocyanato-2,2,3-trimethylbutanoic acid is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their diverse applications in organic synthesis, medicinal chemistry, and biochemistry. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a trimethylbutanoic acid backbone, making it a valuable building block in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Amine Catalyzed Sulfurization of Isocyanides
Reaction: Isocyanides are converted to isothiocyanates using elemental sulfur and catalytic amounts of amine bases, such as DBU (down to 2 mol%).
Conditions: Moderate heating (40°C) and benign solvents like Cyrene™ or γ-butyrolactone (GBL).
Yield: Moderate to high yields (34–95%) depending on the substrate.
-
Replacement Reaction with Phenyl Isothiocyanate
Reaction: Phenyl isothiocyanate reacts with corresponding amines (linked to tertiary or secondary carbon) in dimethylbenzene solvent.
Conditions: Carried out under nitrogen protection and mild conditions.
Industrial Production Methods
Industrial production of isothiocyanates often involves the use of thiophosgene or its derivatives, despite their high toxicity. more sustainable methods are being developed, such as the amine-catalyzed sulfurization of isocyanides, which offer lower toxicity and higher safety .
Chemical Reactions Analysis
Types of Reactions
-
Michael Addition
Reaction: 3-Isothiocyanato-2,2,3-trimethylbutanoic acid can undergo Michael addition with various nucleophiles.
Conditions: Typically involves mild conditions and the use of chiral catalysts for enantioselective synthesis.
-
Cycloaddition Reactions
Reaction: Participates in [3+2] cycloaddition reactions to form spirocyclic compounds.
Conditions: Can be catalyzed by organocatalysts or Lewis acids.
Common Reagents and Conditions
Reagents: Elemental sulfur, amine bases (e.g., DBU), phenyl isothiocyanate, various nucleophiles.
Conditions: Mild heating, nitrogen protection, use of benign solvents.
Major Products
Spirocyclic Compounds: Formed through cycloaddition reactions.
Enantioenriched Products: Achieved through asymmetric Michael addition reactions.
Scientific Research Applications
3-Isothiocyanato-2,2,3-trimethylbutanoic acid has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of complex organic molecules.
- Participates in the formation of spirocyclic compounds, which are valuable in medicinal chemistry .
-
Biology
-
Medicine
-
Industry
Mechanism of Action
The mechanism of action of 3-Isothiocyanato-2,2,3-trimethylbutanoic acid involves its reactivity towards nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, allowing it to react with various nucleophiles to form thiourea derivatives. These reactions are often catalyzed by chiral catalysts to achieve enantioselectivity .
Comparison with Similar Compounds
Similar Compounds
-
Phenyl Isothiocyanate
- Similar in structure but with a phenyl group instead of a trimethylbutanoic acid backbone.
- Used in similar reactions but may have different reactivity and selectivity .
-
3-Isothiocyanato Thiobutyrolactone
- Contains a thiobutyrolactone moiety.
- Used in the construction of bispiro compounds through Michael/cyclization reactions .
Uniqueness
3-Isothiocyanato-2,2,3-trimethylbutanoic acid is unique due to its trimethylbutanoic acid backbone, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific synthetic applications and research studies .
Properties
Molecular Formula |
C8H13NO2S |
---|---|
Molecular Weight |
187.26 g/mol |
IUPAC Name |
3-isothiocyanato-2,2,3-trimethylbutanoic acid |
InChI |
InChI=1S/C8H13NO2S/c1-7(2,6(10)11)8(3,4)9-5-12/h1-4H3,(H,10,11) |
InChI Key |
VILZPRCZPKZOGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)C(C)(C)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.